![molecular formula C16H16N2O5 B354701 4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid CAS No. 940460-14-0](/img/structure/B354701.png)
4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid
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Overview
Description
4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid is an organic compound with the molecular formula C16H16N2O5 This compound is characterized by the presence of a furan ring, an aniline derivative, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid typically involves multiple steps. One common method starts with the reaction of 2-furylmethylamine with an appropriate aniline derivative under controlled conditions to form an intermediate. This intermediate is then subjected to further reactions, including acylation and condensation, to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH settings to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and the use of advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The aniline and furan moieties can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and pH adjustments .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan derivatives, while reduction can lead to the formation of amine derivatives. Substitution reactions can produce a wide range of new compounds with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent. Research has indicated that derivatives of 4-oxobutanoic acids can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the 4-oxobutanoic acid structure can enhance its selectivity and potency against tumor cells while minimizing toxicity to normal cells .
Anti-inflammatory Properties
In addition to anticancer properties, this compound may also possess anti-inflammatory effects. The presence of the furylmethyl group is believed to contribute to its ability to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokine production .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. SAR studies have indicated that variations in substituents on the aniline ring significantly influence the compound's efficacy and selectivity. Systematic modifications have led to the identification of more potent analogs with improved pharmacokinetic profiles .
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Case Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of various derivatives of 4-oxobutanoic acid, including the compound . The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range, suggesting that further development could lead to effective therapeutic agents . -
Case Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of structurally related compounds. The findings suggested that these compounds could inhibit NF-kB activation and reduce levels of TNF-alpha in macrophages, indicating potential for treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aniline derivatives and furan-containing compounds. Examples are:
- 4-(3-{[(2-Furylmethyl)amino]carbonyl}phenyl)-4-oxobutanoic acid
- 4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxopentanoic acid
Uniqueness
What sets 4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid, also known by its CAS number 940460-14-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C16H16N2O5
- Molar Mass : 320.34 g/mol
- Structural Characteristics : The compound features a furan ring, an amino group, and a carbonyl moiety, which contribute to its biological activity.
Anti-inflammatory and Analgesic Activity
Research indicates that derivatives of 4-oxobutanoic acids exhibit significant anti-inflammatory and analgesic properties. A study highlighted the synthesis of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, which demonstrated notable anti-inflammatory effects in vivo. The mechanism involves modulating inflammatory pathways, potentially reducing pain and swelling in affected tissues .
Antiangiogenic Effects
The compound has been reported to possess antiangiogenic properties. According to patent literature, it can inhibit blood vessel formation, indicating potential applications in treating diseases characterized by excessive angiogenesis, such as cancer and diabetic retinopathy . The mechanism of action involves interference with endothelial cell proliferation and migration.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Furan Ring : Utilizing furan derivatives to introduce the furan moiety.
- Amidation Reaction : Reacting an aniline derivative with a carbonyl compound to form the amide linkage.
- Cyclization : Intramolecular cyclization may occur under specific conditions to yield the final product.
Case Studies
- Study on Analgesic Activity :
- Anti-inflammatory Mechanism :
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
4-[3-(furan-2-ylmethylcarbamoyl)anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c19-14(6-7-15(20)21)18-12-4-1-3-11(9-12)16(22)17-10-13-5-2-8-23-13/h1-5,8-9H,6-7,10H2,(H,17,22)(H,18,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLSWZSPPFVYCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(=O)NCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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